

Application Notes & Protocols: Analytical Standards for Clobutinol Hydrochloride Research

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Compound of Interest

Compound Name: Clobutinol

Cat. No.: B083508

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These application notes provide detailed methodologies for the quantitative analysis of **Clobutinol** hydrochloride in pharmaceutical formulations. The protocols are intended for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC)

This method provides a robust and sensitive approach for the simultaneous determination of **Clobutinol** hydrochloride and Doxylamine succinate in syrup formulations.^[1]

Quantitative Data Summary

Parameter	Clobutinol Hydrochloride	Doxylamine Succinate
Linearity Range (µg/mL)	2.4 - 336	2.3 - 63
Correlation Coefficient (r ²)	0.9999	0.9998
Recovery (%)	98.4 - 100.2	98.8 - 99.2
Relative Standard Deviation (RSD)	< 1%	< 1%
Stability in Solution	Stable for at least 72 hours at room temperature	Stable for at least 72 hours at room temperature

Experimental Protocol

1.1. Instrumentation and Materials

- High-Performance Liquid Chromatograph (HPLC) system with a gradient elution capability and a Diode Array Detector (DAD).
- C8 urea column (125 mm x 3.9 mm i.d., 5 µm particle size).
- Acetonitrile (HPLC grade).
- Methanol (HPLC grade).
- Phosphate buffer (pH 2.5).
- **Clobutinol** hydrochloride reference standard.
- Doxylamine succinate reference standard.
- Water (deionized or distilled).

1.2. Preparation of Solutions

- Standard Stock Solution (**Clobutinol** Hydrochloride): Accurately weigh 48.0 mg of **Clobutinol** hydrochloride standard, dissolve it in 5.0 mL of acetonitrile, and dilute with water to a final volume of 100.0 mL in a volumetric flask (0.48 mg/mL).[\[1\]](#)
- Standard Stock Solution (Doxylamine Succinate): Accurately weigh 45.0 mg of Doxylamine succinate standard, dissolve it in and dilute with water to a final volume of 100.0 mL in a volumetric flask (0.45 mg/mL).[\[1\]](#)
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to cover the linearity range.

1.3. Chromatographic Conditions

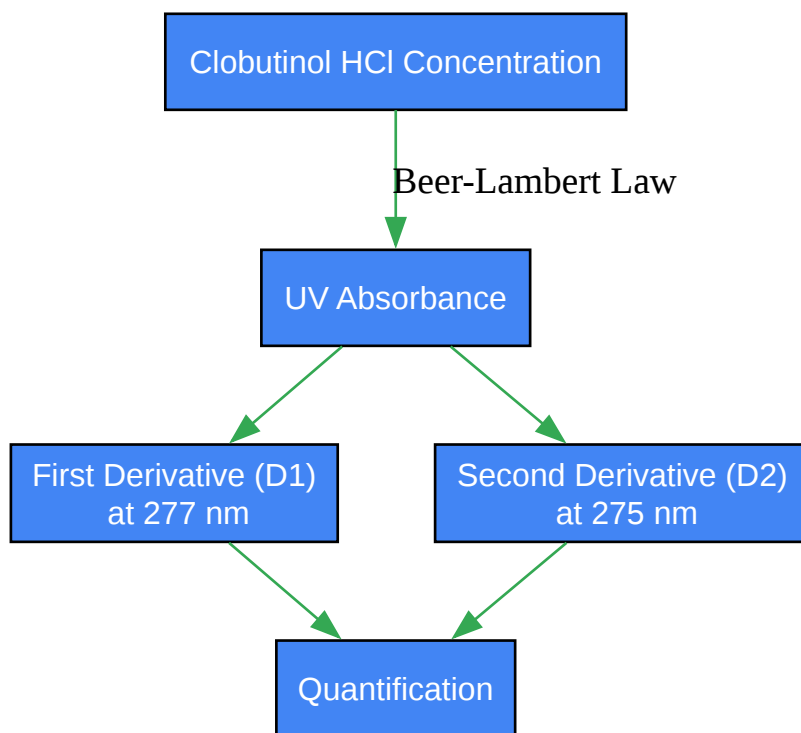
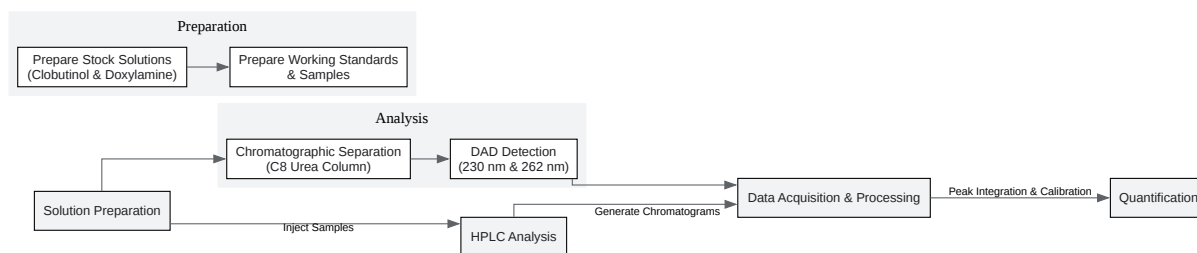
- Mobile Phase: A mixture of acetonitrile, methanol, and phosphate buffer (pH 2.5) in a gradient mode. The specific gradient profile should be optimized for the best separation.

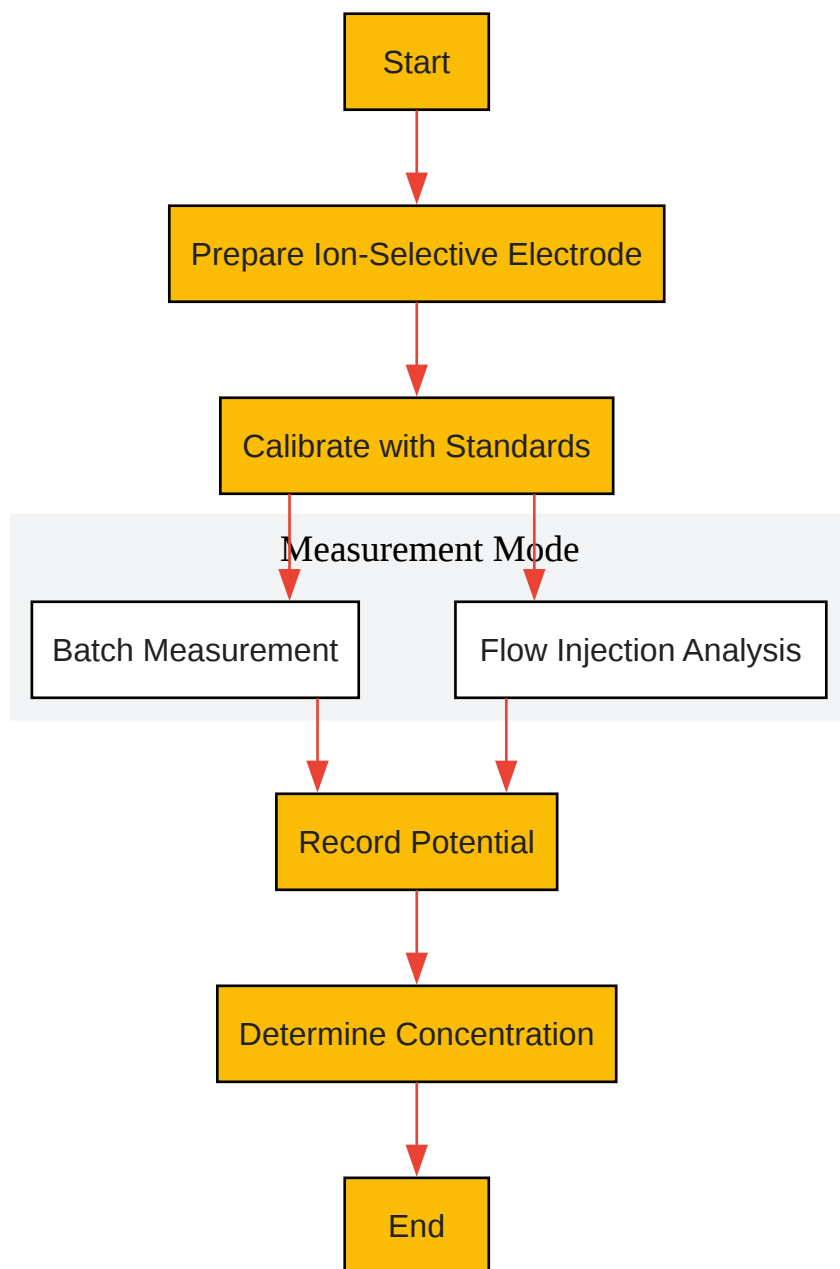
- Column: C8 urea (125 mm x 3.9 mm i.d., 5 µm particle size).^[1]
- Detection Wavelength: 230 nm for **Clobutinol** hydrochloride and 262 nm for Doxylamine succinate.^[1]
- Flow Rate: To be optimized for the specific column and system.
- Injection Volume: To be optimized for the specific system and concentration range.

1.4. Analysis Procedure

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard solutions to generate a calibration curve.
- Inject the sample solutions.
- Quantify the amount of **Clobutinol** hydrochloride in the samples by comparing the peak area with the calibration curve.

Experimental Workflow





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References

- 1. scielo.br [scielo.br]
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